molecular formula C13H13N5O2 B5733817 4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine

4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine

Cat. No.: B5733817
M. Wt: 271.27 g/mol
InChI Key: FPSVXGIOBZEVDF-RIYZIHGNSA-N
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Description

4,6-Dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of two methyl groups at positions 4 and 6, and a hydrazinyl group at position 2, which is further substituted with a 3-nitrobenzylidene moiety

Properties

IUPAC Name

4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVXGIOBZEVDF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319978
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325741-34-2
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine typically involves the condensation of 4,6-dimethyl-2-hydrazinylpyrimidine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazinyl group can be oxidized to form corresponding azides or other derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: 4,6-Dimethyl-2-[(2E)-2-(3-aminobenzylidene)hydrazinyl]pyrimidine.

    Reduction: 4,6-Dimethyl-2-[(2E)-2-(3-nitrobenzylidene)azidyl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

4,6-Dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidine core can interact with nucleic acids and proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a mercapto group instead of a hydrazinyl group.

    4,6-Dimethyl-2-aminopyrimidine: Contains an amino group at position 2 instead of a hydrazinyl group.

    4,6-Dimethyl-2-pyrimidinethiol: Similar structure with a thiol group at position 2.

Uniqueness

4,6-Dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine is unique due to the presence of the nitrobenzylidene moiety, which imparts distinct chemical and biological properties

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